

# An In-Depth Technical Guide to 3,4-dihydro-2H-pyran-5-carbaldehyde

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## Compound of Interest

Compound Name: 3,4-dihydro-2H-pyran-5-carbaldehyde

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## Introduction

**3,4-dihydro-2H-pyran-5-carbaldehyde** is a heterocyclic aldehyde that serves as a valuable building block in organic synthesis, particularly in the construction of more complex molecular architectures. Its bifunctional nature, possessing both a nucleophilic enol ether and an electrophilic aldehyde, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on its applications in medicinal chemistry and drug discovery.

## Chemical Structure and Properties

CAS Number: 25090-33-9[\[1\]](#)

Molecular Formula: C<sub>6</sub>H<sub>8</sub>O<sub>2</sub>[\[1\]](#)

Molecular Weight: 112.13 g/mol [\[2\]](#)

IUPAC Name: 3,4-dihydro-2H-pyran-5-carbaldehyde[\[2\]](#)

SMILES: O=CC1=COCCC1[\[1\]](#)

The structure of **3,4-dihydro-2H-pyran-5-carbaldehyde** features a dihydropyran ring with a formyl group at the 5-position. This arrangement makes it an interesting synthetic intermediate.

A summary of its key physicochemical properties is provided in the table below.

Property	Value	Source
Molecular Weight	112.13 g/mol	PubChem[2]
XLogP3-AA (LogP)	0.3	PubChem[2]
Hydrogen Bond Donor Count	0	PubChem[2]
Hydrogen Bond Acceptor Count	2	PubChem[2]
Rotatable Bond Count	1	PubChem[2]
Exact Mass	112.052429 g/mol	PubChem[2]
Density	1.175 g/cm <sup>3</sup>	BOC Sciences[3]

## Synthesis

The synthesis of **3,4-dihydro-2H-pyran-5-carbaldehyde** can be achieved through various methods. One common approach is the Vilsmeier-Haack formylation of 3,4-dihydro-2H-pyran. This reaction introduces a formyl group onto the electron-rich double bond of the dihydropyran ring.

## Experimental Protocol: Vilsmeier-Haack Formylation of 3,4-dihydro-2H-pyran

While a specific protocol for **3,4-dihydro-2H-pyran-5-carbaldehyde** is not readily available in the searched literature, a general procedure for the Vilsmeier-Haack reaction is as follows. This can be adapted by a skilled chemist for the specific substrate.

Materials:

- 3,4-dihydro-2H-pyran

- Phosphorus oxychloride ( $\text{POCl}_3$ )
- N,N-Dimethylformamide (DMF)
- Anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane)
- Sodium acetate solution
- Ice

Procedure:

- The Vilsmeier reagent is prepared *in situ* by slowly adding phosphorus oxychloride to an ice-cold solution of N,N-dimethylformamide in an anhydrous solvent under an inert atmosphere.
- 3,4-dihydro-2H-pyran is then added dropwise to the prepared Vilsmeier reagent at low temperature.
- The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a sodium acetate solution.
- The product is then extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel.

## Chemical Reactivity and Applications in Synthesis

**3,4-dihydro-2H-pyran-5-carbaldehyde** is a versatile synthon due to the reactivity of its aldehyde group and the dihydropyran ring. It serves as a precursor for the synthesis of various

heterocyclic systems.

## Reactions with Nucleophiles

The aldehyde group readily undergoes reactions with a variety of nucleophiles. For instance, it can participate in 1,2-addition reactions with organometallic reagents like Grignard reagents to form secondary alcohols.<sup>[4]</sup>

The dihydropyran ring system is susceptible to reactions with binucleophiles, leading to the formation of fused heterocyclic systems. For example, acid-catalyzed condensation with N-substituted pyrazole-5-amines yields pyrazolo[3,4-b]pyridines.<sup>[4]</sup> Similarly, reaction with 6-aminouracil can form pyrido[2,3-d]pyrimidine-2,4-diones.<sup>[4]</sup>

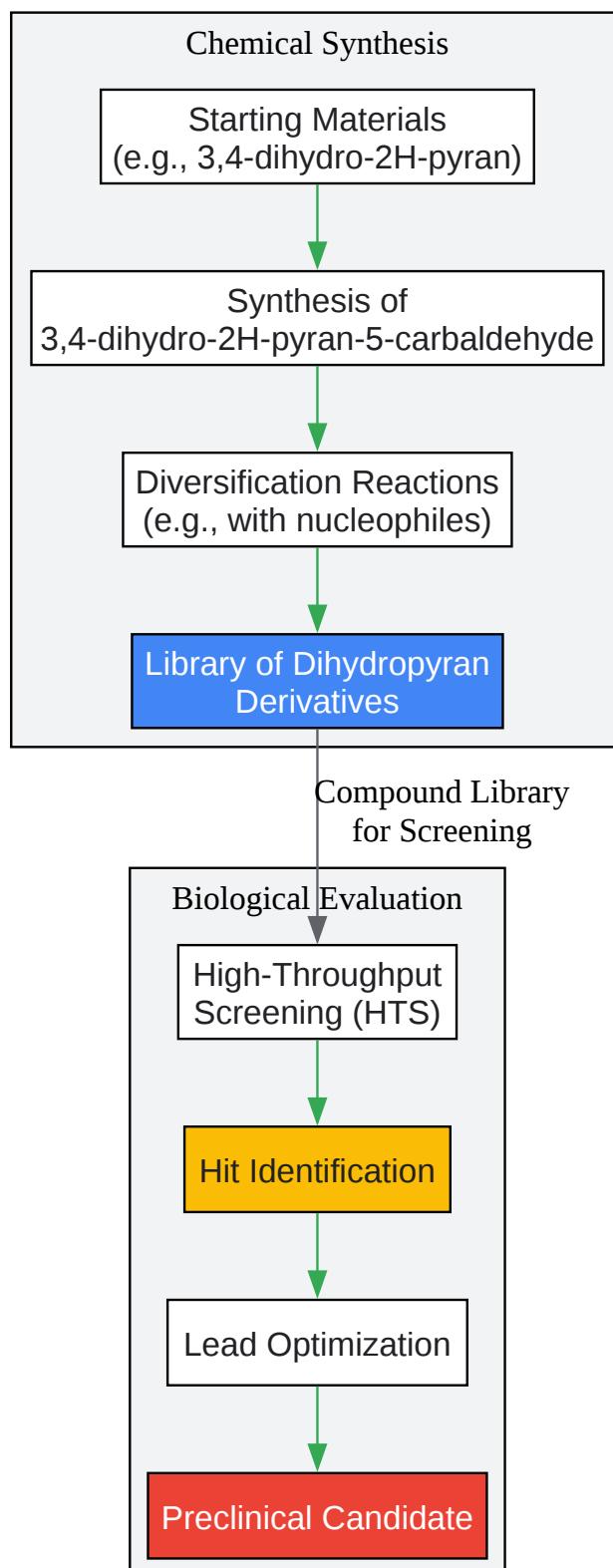
The table below summarizes some of the key reactions of **3,4-dihydro-2H-pyran-5-carbaldehyde** with various nucleophiles.

Nucleophile	Reagents and Conditions	Product Type
Organometallic Reagents (e.g., R-MgBr)	1. THF; 2. NH <sub>4</sub> Cl, H <sub>2</sub> O	Secondary Alcohols
N-Substituted Pyrazole-5-amines	Acetic Acid, Heat	Pyrazolo[3,4-b]pyridines
6-Aminouracil	Acid Catalyst	Pyrido[2,3-d]pyrimidine-2,4-diones
Ammonia	-	3-Amino-2-(3-hydroxypropyl)acrolein (via ring opening)
Glycine Esters	-	Substituted Pyrroles (via enaminal intermediate)

## Relevance in Drug Discovery and Medicinal Chemistry

The dihydropyran moiety is a common scaffold in many biologically active compounds and natural products, exhibiting a wide range of activities including anticancer and antimicrobial properties.<sup>[5]</sup> While direct biological data for **3,4-dihydro-2H-pyran-5-carbaldehyde** is limited in the available literature, its isomeric counterpart, 3,4-dihydro-2H-pyran-2-carboxaldehyde, has been utilized in the synthesis of potent and selective adenosine A<sub>2A</sub> and A<sub>3</sub> receptor agonists.<sup>[6]</sup> This highlights the potential of the dihydropyran-carbaldehyde framework as a key intermediate in the development of novel therapeutics.

The general workflow for the synthesis and biological evaluation of dihydropyran derivatives in a drug discovery context is illustrated in the following diagram.



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A generalized workflow for the synthesis and screening of dihydropyran derivatives.

The adenosine receptors, particularly the A<sub>2A</sub> and A<sub>3</sub> subtypes, are G-protein coupled receptors that play crucial roles in various physiological processes, including inflammation and neurotransmission. The development of selective agonists for these receptors is a key area of research for the treatment of inflammatory diseases and other conditions. The synthesis of such agonists often involves the coupling of a dihydropyran-carbaldehyde derivative with a suitably functionalized adenosine analogue.

The signaling pathway initiated by the activation of the A<sub>2A</sub> adenosine receptor is depicted below.

Simplified A<sub>2A</sub> adenosine receptor signaling pathway.

## Conclusion

**3,4-dihydro-2H-pyran-5-carbaldehyde** is a valuable and versatile intermediate in organic synthesis. Its rich chemistry allows for the construction of a wide array of heterocyclic compounds, making it a molecule of significant interest to synthetic and medicinal chemists. The dihydropyran scaffold is a recognized pharmacophore, and the functional handles present in this particular derivative provide ample opportunities for the development of novel drug candidates targeting a range of biological pathways. Further exploration of the reactivity and biological activity of derivatives of **3,4-dihydro-2H-pyran-5-carbaldehyde** is warranted and holds promise for future drug discovery efforts.

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